N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide
Description
Properties
IUPAC Name |
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-2-6-17(22)21(12-13-7-4-3-5-8-13)18-20-15-10-9-14(19)11-16(15)23-18/h3-5,7-11H,2,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDKAJKCDKWBND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-fluorobenzothiazole and benzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures.
Formation of Intermediate: The intermediate N-benzyl-2-amino-5-fluorobenzothiazole is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and butyramide groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or butyramide derivatives.
Scientific Research Applications
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. However, CF₃ groups are known to improve metabolic stability in analogs .
- Butyramide vs. Acetamide : The longer butyramide chain increases lipophilicity (logP ~3.5 estimated), which may enhance membrane permeability but reduce solubility compared to acetamide analogs (logP ~2.8) .
- Benzyl vs.
Pharmacological and Computational Insights
- Antimicrobial Activity : The CF₃-substituted analog in demonstrated MIC values of 0.5–2 µg/mL against Staphylococcus aureus, suggesting that electron-withdrawing groups enhance antibacterial potency. The 6-fluoro derivative’s activity remains untested but warrants exploration .
- Computational Modeling : DFT studies on formimidamide analogs () highlight the importance of electron density distribution on benzothiazole’s thiazole ring for reactivity. The 6-fluoro substituent likely polarizes the ring, altering charge transfer properties compared to methoxy or CF₃ groups .
Biological Activity
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against cancer cell lines, and its anti-inflammatory properties.
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving benzothiazole derivatives, which are known for their diverse biological activities. The structure typically features a benzothiazole ring substituted with a fluorine atom and a butyramide moiety, enhancing its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated significant inhibitory effects on various cancer cell lines:
- Cell Lines Tested : Human epidermoid carcinoma (A431), non-small cell lung cancer (A549, H1299).
- Methods : MTT assay was utilized to assess cell proliferation, while flow cytometry evaluated apoptosis and cell cycle effects.
Results :
- The compound exhibited potent cytotoxicity against A431 and A549 cells, with IC50 values indicating effective growth inhibition.
- Mechanistic studies revealed that the compound induces apoptosis and causes cell cycle arrest, primarily through the inhibition of key signaling pathways such as AKT and ERK .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promising anti-inflammatory properties. The following parameters were assessed:
- Inflammatory Markers : Levels of IL-6 and TNF-α in RAW264.7 macrophages were measured using ELISA.
Findings :
- The compound significantly reduced the expression of these pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of benzothiazole derivatives similar to this compound:
- Study on Benzothiazole Derivatives : A series of benzothiazole compounds were synthesized and evaluated for their anticancer activity. Notably, compounds with similar structures exhibited significant inhibition of cancer cell proliferation and migration .
- Mechanistic Insights : Research indicated that benzothiazole derivatives could modulate key signaling pathways involved in tumor growth and inflammation. The dual action against cancer cell survival mechanisms and inflammatory responses positions these compounds as promising candidates for therapeutic development .
Data Tables
| Activity Type | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer | A431 | 2.5 | Induces apoptosis; inhibits AKT/ERK |
| Anticancer | A549 | 3.0 | Cell cycle arrest |
| Anti-inflammatory | RAW264.7 | N/A | Decreases IL-6 and TNF-α levels |
Q & A
Q. What are the standard synthetic routes for N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide, and how can purity be optimized?
- Methodology : The synthesis typically involves two steps: (i) Coupling 6-fluoro-2-aminobenzothiazole with benzyl bromide in the presence of a base (e.g., K₂CO₃) to form the N-benzyl intermediate. (ii) Acylation with butyryl chloride using triethylamine as a base. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for removing unreacted starting materials and byproducts .
- Optimization : Reaction efficiency can be improved by controlling temperature (0–5°C during acylation) and using anhydrous solvents to minimize hydrolysis.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The fluorobenzothiazole moiety shows distinct aromatic protons (δ 7.1–8.1 ppm) and a fluorine-coupled carbon signal (~160 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 385.12) and fragmentation patterns .
- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and benzothiazole C-N vibrations (~1500 cm⁻¹) .
Q. What are the primary biological targets hypothesized for this compound?
- Mechanistic Focus : Fluorinated benzothiazoles often target enzymes like cyclooxygenase (COX) or kinases. Preliminary assays should include:
- In vitro COX-1/COX-2 inhibition assays using purified enzymes and colorimetric substrates (e.g., prostaglandin H₂).
- Kinase inhibition profiling (e.g., EGFR, VEGFR) via fluorescence-based ADP-Glo™ assays .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity or selectivity?
- SAR Strategy :
- Substituent Variation : Replace the 6-fluoro group with Cl, Br, or methyl to assess electronic effects on target binding.
- Linker Optimization : Modify the butyramide chain length (e.g., propionamide vs. valeramide) to improve lipophilicity or solubility.
- Biological Testing : Compare IC₅₀ values across analogs using dose-response curves in cancer cell lines (e.g., MCF-7, HT-29) .
Q. How should researchers resolve contradictions in reported solubility or stability data?
- Analytical Approaches :
- Solubility : Use shake-flask methods with HPLC quantification in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol).
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., hydrolysis of the amide bond) .
Q. What computational methods aid in understanding binding interactions?
- Modeling Workflow :
- Docking : Use AutoDock Vina to predict binding poses in COX-2 (PDB: 5KIR) or kinase domains.
- MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability and key residue interactions (e.g., hydrogen bonds with Thr513 in COX-2) .
Q. How can crystallographic challenges (e.g., twinning) be addressed during structure determination?
- Crystallography Tips :
- Crystal Growth : Optimize vapor diffusion (e.g., 1:1 DMSO/water) and use seeding techniques.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data. Validate with R₁/Rfree metrics and electron density maps .
Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy?
- Translational Approaches :
- PK/PD Studies : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models.
- Metabolite ID : Use hepatocyte incubation + QTOF-MS to identify Phase I/II metabolites (e.g., oxidative defluorination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
